n-Tert-butyl-alpha-phenylnitrone basic properties and characteristics
n-Tert-butyl-alpha-phenylnitrone basic properties and characteristics
An In-Depth Technical Guide to N-tert-butyl-α-phenylnitrone (PBN): Properties, Mechanisms, and Applications
Introduction
N-tert-butyl-α-phenylnitrone, commonly known as PBN, is a cornerstone molecule in the field of free radical biology and neuropharmacology. Initially gaining prominence as a highly effective spin trapping agent for the detection of short-lived radical species, its utility has expanded significantly.[1][2] PBN is a cell-permeable compound that has demonstrated potent antioxidant and neuroprotective properties in a multitude of experimental models, protecting against oxidative damage associated with various inflammatory and degenerative conditions.[3][4] This guide provides a comprehensive technical overview of PBN, from its fundamental physicochemical properties to its application in advanced research and drug development, tailored for scientists and professionals in the field.
PART 1: Physicochemical Properties of PBN
A thorough understanding of a compound's basic properties is critical for its effective application. PBN is a white to light-beige crystalline solid.[5] Its combined hydrophilic and lipophilic nature allows it to readily permeate tissues, including the brain, a crucial characteristic for its neuroprotective applications.[6]
Chemical Structure and Identifiers
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IUPAC Name: N-tert-butyl-1-phenylmethanimine oxide[7]
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Synonyms: PBN, α-Phenyl-N-tert-butylnitrone, N-Benzylidene-tert-butylamine N-oxide[5]
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CAS Number: 3376-24-7[7]
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Molecular Formula: C₁₁H₁₅NO[4]
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Molecular Weight: 177.24 g/mol [7]
Table 1: Core Physicochemical Data of PBN
| Property | Value | Source(s) |
| Appearance | White to light beige crystalline powder/solid | [5] |
| Melting Point | 73-74 °C | [5] |
| Boiling Point | 283 °C | [5] |
| Purity | ≥98% | [4] |
| Solubility | DMSO: 25-50 mM | [4] |
| Ethanol: 30 mg/ml | [4] | |
| Water (PBS, pH 7.2): 1 mg/ml | [4] | |
| Chloroform: 50 mg/ml | [5] | |
| Storage Temperature | 2-8°C or -20°C, under desiccating conditions | [5] |
PART 2: PBN as a Premier Spin Trapping Agent
The primary and most renowned application of PBN is in spin trapping, an analytical technique that utilizes Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify fleeting free radicals.[1] Due to their extreme reactivity and short half-lives, direct detection of most free radicals is impossible. Spin trapping overcomes this by using a compound like PBN to react with the unstable radical, forming a significantly more stable paramagnetic species—a "spin adduct"—which can be easily detected by EPR.[1][8]
Mechanism of Spin Trapping
The core of PBN's function as a spin trap lies in the addition of a radical species (R•) across the double bond of the nitrone function. This reaction yields a stable nitroxide radical (the spin adduct). The resulting EPR spectrum is characteristic of the trapped radical, with hyperfine coupling constants providing a unique "fingerprint" that allows for the identification of the original radical species.[1][9]
Caption: Proposed neuroprotective pathways of PBN.
Experimental Protocol: In Vitro Evaluation of PBN's Cytoprotective Efficacy
This protocol assesses PBN's ability to protect neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) from glutamate-induced excitotoxicity.
Objective: To quantify the neuroprotective effect of PBN against glutamate-induced cell death.
Materials:
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Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
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Cell culture medium and supplements
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PBN
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Glutamate
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
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96-well cell culture plates
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DMSO
Methodology:
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Cell Seeding:
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Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours.
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-
PBN Pre-treatment:
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Prepare stock solutions of PBN in DMSO and dilute to final concentrations in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
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Remove the old medium from the cells and replace it with a medium containing various concentrations of PBN (e.g., 0.1, 1, 10, 100 µM). Include a "vehicle control" group with only the carrier (DMSO).
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Incubate the cells with PBN for 1-2 hours. [10]3. Induction of Excitotoxicity:
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Prepare a high-concentration stock of glutamate in the culture medium.
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Add glutamate to the wells (except for the "untreated control" group) to a final concentration known to induce significant cell death (e.g., 20-100 µM, requires optimization). [10] * Incubate for the required duration to induce toxicity (e.g., 20 minutes for high concentrations, up to 24 hours for lower concentrations). [10]4. Washout and Recovery:
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After the glutamate exposure, carefully remove the medium and wash the cells gently with fresh, pre-warmed medium to remove the glutamate and PBN.
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Add fresh medium to all wells.
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Return the plate to the incubator for a recovery period (e.g., 24-48 hours). [10]5. Assessment of Cell Viability (MTT Assay):
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Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for formazan crystal formation.
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Add the solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
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Data Analysis:
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Calculate cell viability as a percentage relative to the untreated control cells.
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Plot the cell viability against the PBN concentration to determine the dose-dependent protective effect and calculate an EC₅₀ value if possible. [10]
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PART 4: Applications in Research and Drug Development
PBN's dual function as a diagnostic tool and a therapeutic agent makes it invaluable. It is widely used to implicate free radicals in the pathophysiology of diseases and serves as a foundational structure for developing new neuroprotective drugs.
Table 2: Summary of PBN Applications in Experimental Models
| Application Area | Experimental Model | Key Findings | Reference(s) |
| Neuroprotection (Stroke) | Rat model of middle cerebral artery occlusion (MCAO) | Reduces cerebral infarction and neurological deficits. | [6][11] |
| Neuroprotection (Aging) | Aging rats (24 months old) | Improved cognitive performance and survival; decreased oxidative brain damage. | [3] |
| Anti-inflammation | Lipopolysaccharide (LPS) stimulated cells | Inhibits NF-κB activation, COX-2 activity, and iNOS induction. | [4] |
| Retinal Protection | Light-induced retinal degeneration model | Protects photoreceptors by inhibiting RPE65 isomerohydrolase activity. | [12] |
| Teratogenesis Research | Models of teratogen-induced birth defects | Ameliorates effects of teratogens involving reactive oxygen species. | [2] |
Therapeutic Potential and Drug Development
While PBN itself has shown promise, its therapeutic development has been hampered by factors such as its relatively low radical trapping potency compared to some newer compounds and its pharmacokinetic profile. [2][13]This has driven the development of PBN derivatives with improved properties. A notable example is NXY-059 (disodium 2,4-disulfophenyl-N-tert-butyl nitrone), a sulfonated derivative of PBN designed for increased water solubility and potentially enhanced efficacy in treating acute ischemic stroke, which reached Phase III clinical trials. [9][14]The study of PBN and its analogues continues to be a fertile ground for the discovery of novel treatments for neurodegenerative disorders. [15][16]
Caption: Preclinical workflow for a PBN-based therapeutic.
PART 5: Synthesis and Handling
While commercially available, PBN can also be synthesized in the laboratory. The most common method involves the condensation of benzaldehyde with N-tert-butylhydroxylamine. [6]
Experimental Protocol: Synthesis and Purification of PBN
Objective: To synthesize and purify PBN.
Materials:
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Benzaldehyde
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N-tert-butylhydroxylamine
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Ethanol
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Hexane
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Standard laboratory glassware for reflux and crystallization
Methodology:
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Reaction Setup:
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In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzaldehyde and N-tert-butylhydroxylamine in ethanol.
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Condensation Reaction:
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Heat the mixture to reflux and maintain for 2-4 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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The crude product will remain as an oil or solid.
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Purification:
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Purify the crude PBN by recrystallization. [5] * Dissolve the crude product in a minimal amount of hot hexane.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
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Collect the white crystals by vacuum filtration and wash with a small amount of cold hexane.
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Drying and Characterization:
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Dry the purified crystals under vacuum.
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Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point analysis (expected: 73-74 °C).
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Storage and Stability: PBN should be stored in a cool, dry place, typically at 2-8°C or frozen at -20°C for long-term stability. [5]It should be protected from light.
Conclusion
N-tert-butyl-α-phenylnitrone (PBN) is a remarkably versatile molecule that has bridged the gap between analytical chemistry and neuropharmacology. As a spin trap, it remains a fundamental tool for elucidating the role of free radicals in complex biological systems. As a pharmacological agent, its neuroprotective and anti-inflammatory properties have not only provided critical insights into the mechanisms of oxidative stress-related diseases but have also established a foundation for the rational design of novel therapeutics. The continued exploration of PBN and its derivatives promises to yield further advancements in the fight against neurodegeneration and other debilitating conditions.
References
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García-Yagüe, Á. J., et al. (2013). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 13(4), 440. [Link]
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Laurin, J., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30588–30598. [Link]
-
Sack, M., et al. (1996). Antioxidant treatment with phenyl-alpha-tert-butyl nitrone (PBN) improves the cognitive performance and survival of aging rats. Neuroscience Letters, 205(3), 181-184. [Link]
-
Laurin, J., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30588–30598. [Link]
-
García-Yagüe, Á. J., et al. (2024). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 13(4), 440. [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butyl-alpha-phenylnitrone. PubChem Compound Summary for CID 638877. [Link]
-
García-Yagüe, Á. J., et al. (2013). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. ResearchGate. [Link]
-
Ramiro-Puig, B., et al. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules, 26(4), 1134. [Link]
-
Silvagni, E., et al. (2020). Evaluation of PBN spin-trapped radicals as early markers of lipid oxidation in mayonnaise. Food Chemistry, 318, 126487. [Link]
-
LookChem. (n.d.). N-TERT-BUTYL-ALPHA-PHENYLNITRONE. LookChem Product Information. [Link]
-
ResearchGate. (n.d.). Structure of PBN and its reaction with free radical (R·) leading to formation of spin adduct. ResearchGate. [Link]
-
Alberti, A., et al. (2000). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2, (1), 175-180. [Link]
-
Wikipedia. (n.d.). Spin trapping. Wikipedia. [Link]
-
ResearchGate. (n.d.). Investigating the free radical trapping ability of NXY-059, S-PBN and PBN. ResearchGate. [Link]
-
Thomas, C. E., et al. (1995). Comparison of the radical trapping ability of PBN, S-PPBN and NXY-059. Free Radical Biology and Medicine, 19(5), 629-636. [Link]
-
Blasig, I. E., et al. (1995). PBN spin trapping of free radicals in the reperfusion-injured heart. Limitations for pharmacological investigations. Molecular and Cellular Biochemistry, 145(1), 65-73. [Link]
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Ibayashi, S., et al. (2000). The effect of alpha-phenyl-tert-butyl nitrone (PBN) on free radical formation in transient focal ischaemia measured by microdialysis and 3,4-dihydroxybenzoate formation. NMR in Biomedicine, 13(2), 115-120. [Link]
-
Versace, D. L., et al. (2020). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 12(11), 2785. [Link]
-
Gendelman, H. E., et al. (2011). Neurodegenerative disorders and nanoformulated drug development. Nanomedicine, 7(5), 453-462. [Link]
-
Samant, M. A., et al. (2012). α-Phenyl-N-tert-butylnitrone (PBN) Prevents Light-induced Degeneration of the Retina by Inhibiting RPE65 Protein Isomerohydrolase Activity. Journal of Biological Chemistry, 287(10), 7368-7377. [Link]
-
News-Medical.Net. (2024). Developing Drugs for Neurodegenerative Diseases. News-Medical.Net. [Link]
Sources
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant treatment with phenyl-alpha-tert-butyl nitrone (PBN) improves the cognitive performance and survival of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cas 3376-24-7,N-TERT-BUTYL-ALPHA-PHENYLNITRONE | lookchem [lookchem.com]
- 6. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the radical trapping ability of PBN, S-PPBN and NXY-059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. α-Phenyl- N-tert-Butylnitrone and Analogous α-Aryl- N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Phenyl-N-tert-butylnitrone (PBN) Prevents Light-induced Degeneration of the Retina by Inhibiting RPE65 Protein Isomerohydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBN spin trapping of free radicals in the reperfusion-injured heart. Limitations for pharmacological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neurodegenerative disorders and nanoformulated drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
